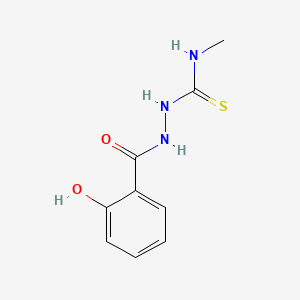

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an efficient synthesis of the novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex are described . Another study describes the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex were studied using quantum chemical calculations . The structure of a related compound, benzoic acid, 2-(2-hydroxybenzoyl)-, is also available .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks has been described . Another study discusses the alkaline hydrolysis of an ester, followed by neutralisation of the salt with a strong acid to form the carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-hydroxybenzoic acid has a solubility in water of 2.5 g dm-3 at room temperature, which increases to 77.8 g dm-3 at 100°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis and DFT Studies : A novel synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex is described. Quantum chemical calculations, including molecular geometry and vibrational frequencies, were carried out to explain stability and geometry. The study also includes analysis of 1H-NMR chemical shifts, Mulliken charges, and HOMO-LUMO orbital energies, indicating that charge transfer occurs within the molecule (Genc et al., 2015).

Antimicrobial Activity

- Fluoro- and Hydroxy-Substituted Thiocarboxyhydrazones : A series of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide, were synthesized. These compounds exhibited effective antimicrobial activity against certain bacteria, highlighting their potential in microbial control (Liu, 2015).

Complex Formation with Metals

- Rhodium(III), Palladium(II), and Platinum(II) Complexes : The paper details the syntheses and spectral characteristics of rhodium(III), palladium(II), and platinum(II) complexes with this compound. This research provides insights into the coordination of this compound to central metal ions and its intraligand rearrangement in complex formation (Orysyk et al., 2014).

Antibacterial and Antioxidant Agents

- Novel Thiosemicarbazones : A study on the synthesis and characterization of 18 novel thiosemicarbazones, including derivatives of this compound, found that these compounds possessed antibacterial and antioxidant activities. This highlights their potential as therapeutic agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Anticancer Activities

- Antiproliferative, Antioxidant Activities, and Toxicity : A study involving mixed-ligand amine-containing copper (II) coordination compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide demonstrated high antioxidant and antiproliferative activities towards cancer cells, alongside low toxicity in certain bioassays (Garbuz et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Related compounds have been shown to participate in various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds have been shown to be metabolized via β-oxidation and glucuronidation and are primarily eliminated in the urine . The half-life of similar compounds is around 2 hours .

Result of Action

Similar compounds have been shown to exert various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as those containing a benzoyl group, can interact with various enzymes and proteins

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should investigate these aspects to provide a more comprehensive understanding of this compound’s behavior over time .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide in animal models . Future studies should investigate this aspect to understand the threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Future studies should aim to identify any transporters or binding proteins that this compound interacts with, as well as any effects it may have on its localization or accumulation .

Propiedades

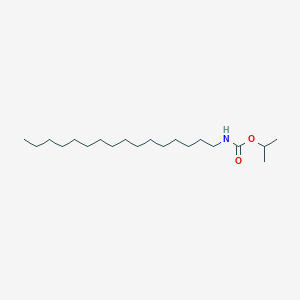

IUPAC Name |

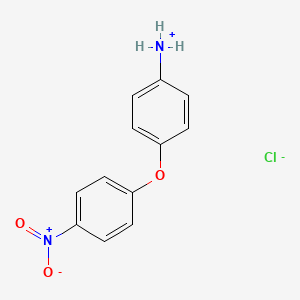

1-[(2-hydroxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-8(14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14)(H2,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDACFKZRIHBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979250 | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-32-8 | |

| Record name | 2-Hydroxybenzoic acid 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63224-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-((methylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)